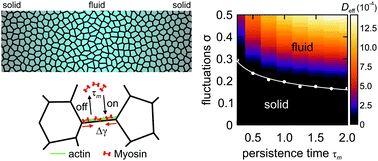Solid–fluid transition and cell sorting in epithelia with junctional tension fluctuations†
Soft Matter Pub Date: 2020-03-11 DOI: 10.1039/C9SM02310K
Abstract
Tissues transition between solid-like and fluid-like behavior, which has major implications for morphogenesis and disease. These transitions can occur due to changes in the intrinsic shape of constituent cells and cell motility. We consider an alternative mechanism by studying tissues that explore the energy landscape through stochastic dynamics, driven by turnover of junctional molecular motors. To identify the solid–fluid transition, we start with single-component tissues and show that the mean cell-shape index uniquely describes the effective diffusion coefficient of cell movements, which becomes finite at the transition. We generalize our approach to two-component tissues, and explore cell-sorting dynamics both due to differential adhesion and due to differential degree of junctional fluctuations. We recover some known characteristic scaling relations describing the sorting kinetics, and discover some discrepancies from these relations in the case of differential-fluctuations-driven sorting. Finally, we show that differential fluctuations efficiently sort two solid-like tissues with a fluid intercompartmental boundary.

Recommended Literature
- [1] An improved prediction model for COD measurements using UV-Vis spectroscopy
- [2] Continuous internal standardisation with a sequential inductively coupled argon plasma system
- [3] Visible-light photocatalytic bicyclization of β-alkynyl propenones for accessing diastereoenriched syn-fluoren-9-ones†
- [4] A bio-inspired neural environment to control neurons comprising radial glia, substrate chemistry and topography†
- [5] Studies on enzymatic hydrolysis of thymidin-3′-yl thymidin-5′-yl phosphorofluoridates and the corresponding phosphorothiofluoridates
- [6] Gas chromatographic determination of ethyl 2-cyanoacrylate in the workplace environment
- [7] Discussion
- [8] Triple-armed aliphatic tricarboxylic acids as sources of ligands for uranyl ion: influence of bridgehead functionalization†
- [9] Triplet harvesting aryl carbonyl-based luminescent materials: progress and prospective
- [10] Analytical chemistry










